molecular formula C7H16S B6159901 3-ethylpentane-1-thiol CAS No. 110502-84-6

3-ethylpentane-1-thiol

Cat. No. B6159901
CAS RN: 110502-84-6
M. Wt: 132.3
InChI Key:
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Description

“3-ethylpentane-1-thiol” is a chemical compound with the molecular formula C7H16S. It is a derivative of 3-ethylpentane, which is a branched saturated hydrocarbon and one of the many structural isomers of heptane .


Synthesis Analysis

The synthesis of thiols, such as 3-ethylpentane-1-thiol, can be achieved through various methods. One approach involves the use of thiol-ene reactions, which are radical-mediated and base/nucleophile-initiated . Another method involves the synthesis of novel, highly functional thiols via an amine-catalyzed thiol Michael addition reaction .


Molecular Structure Analysis

The molecular structure of 3-ethylpentane-1-thiol consists of a seven-carbon chain with a sulfur atom attached to one end . The exact structure can be determined using techniques such as NMR spectroscopy.


Chemical Reactions Analysis

Thiol-ene reactions are a common type of chemical reaction involving thiols like 3-ethylpentane-1-thiol. These reactions are versatile and have broad utility, with applications in areas such as polymer and materials synthesis . Other reactions that thiols can participate in include thiol-yne, thiol-isocyanate, thiol-para-fluorostyrene, and thiol-bromo reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-ethylpentane-1-thiol can be inferred from those of its parent compound, 3-ethylpentane. 3-Ethylpentane is a colorless liquid at room temperature with a molecular weight of 100.202 Da . It has a boiling point of approximately 366.7 K .

Mechanism of Action

The mechanism of action for thiol-ene reactions involves the generation of a thiyl radical from a thiol, which subsequently undergoes anti-Markovnikov addition to an alkene, furnishing a carbon-centered radical . This carbon-centered radical then abstracts a hydrogen from another molecule of thiol to form the thioether product, along with facilitating propagation of the radical cycle .

Safety and Hazards

The safety data sheet for 3-ethylpentane indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to call a poison center or doctor .

Future Directions

The future directions for the use of 3-ethylpentane-1-thiol and similar compounds lie in their potential applications in various fields. For instance, thiol-ene reactions have been used in the synthesis of novel organic compounds and polymer materials . The “click chemistry” concept, which includes thiol-ene reactions, is a promising approach for the design and preparation of complex, highly functional molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-ethylpentane-1-thiol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.", "Starting Materials": [ "1-pentene", "ethylmagnesium bromide", "sulfur", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 1-pentene is reacted with ethylmagnesium bromide in an ether solvent to form 3-ethylpentan-1-ol.", "Step 2: 3-ethylpentan-1-ol is oxidized with hydrogen peroxide in the presence of sulfuric acid to form 3-ethylpentan-1-al.", "Step 3: 3-ethylpentan-1-al is reacted with hydrogen sulfide gas in the presence of sodium hydroxide to form 3-ethylpentane-1-thiol." ] }

CAS RN

110502-84-6

Product Name

3-ethylpentane-1-thiol

Molecular Formula

C7H16S

Molecular Weight

132.3

Purity

95

Origin of Product

United States

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